molecular formula C27H25N3O5 B11193228 N-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-N'-(phenylacetyl)propanehydrazide

N-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-N'-(phenylacetyl)propanehydrazide

Cat. No.: B11193228
M. Wt: 471.5 g/mol
InChI Key: OSXIOWBALMTBKN-UHFFFAOYSA-N
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Description

N-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-N’-(phenylacetyl)propanehydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinyl ring, phenoxyphenyl group, and phenylacetyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-N’-(phenylacetyl)propanehydrazide typically involves multiple steps, including the formation of the pyrrolidinyl ring and the attachment of the phenoxyphenyl and phenylacetyl groups. Common reagents used in the synthesis include phenoxyphenyl derivatives, pyrrolidinone, and phenylacetyl chloride. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-N’-(phenylacetyl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups. Substitution reactions can result in the formation of new compounds with different functional groups attached to the pyrrolidinyl ring.

Scientific Research Applications

N-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-N’-(phenylacetyl)propanehydrazide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Researchers investigate its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-N’-(phenylacetyl)propanehydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,5-dioxo-1-(4-phenylphenyl)pyrrolidin-3-yl]-N’-(phenylacetyl)propanehydrazide
  • N-[2,5-dioxo-1-(4-methoxyphenyl)pyrrolidin-3-yl]-N’-(phenylacetyl)propanehydrazide
  • N-[2,5-dioxo-1-(4-chlorophenyl)pyrrolidin-3-yl]-N’-(phenylacetyl)propanehydrazide

Uniqueness

N-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-N’-(phenylacetyl)propanehydrazide is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential therapeutic benefits.

Properties

Molecular Formula

C27H25N3O5

Molecular Weight

471.5 g/mol

IUPAC Name

N-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-N'-(2-phenylacetyl)propanehydrazide

InChI

InChI=1S/C27H25N3O5/c1-2-25(32)30(28-24(31)17-19-9-5-3-6-10-19)23-18-26(33)29(27(23)34)20-13-15-22(16-14-20)35-21-11-7-4-8-12-21/h3-16,23H,2,17-18H2,1H3,(H,28,31)

InChI Key

OSXIOWBALMTBKN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CC(=O)N(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)NC(=O)CC4=CC=CC=C4

Origin of Product

United States

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